(R)-Nicardipine - 76093-35-1

(R)-Nicardipine

Catalog Number: EVT-3198330
CAS Number: 76093-35-1
Molecular Formula: C26H29N3O6
Molecular Weight: 479.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-Nicardipine is the inactive enantiomer of the dihydropyridine calcium channel blocker nicardipine. [] Nicardipine itself is a racemic mixture composed of equal parts (R)-nicardipine and (S)-nicardipine. [] While (S)-nicardipine exhibits pharmacological activity as a calcium channel blocker, (R)-nicardipine is considered pharmacologically inactive in this regard. [] Despite this, (R)-nicardipine remains a subject of interest in scientific research, particularly in studies exploring stereoselective pharmacokinetics and drug metabolism. [, ]

S-Nicardipine

Compound Description: S-Nicardipine is the other enantiomer of nicardipine, a dihydropyridine calcium channel blocker. It is often discussed in the context of comparing its pharmacological activity to R-nicardipine. Research suggests that S-nicardipine generally exhibits higher concentrations in target tissues and cells compared to R-nicardipine. []

Relevance: S-nicardipine is structurally related to (R)-nicardipine as its enantiomer. Enantiomers are pairs of molecules that are mirror images of each other and are non-superimposable. They share the same chemical formula and connectivity but differ in their three-dimensional spatial arrangement. The different spatial arrangements of enantiomers can lead to distinct interactions with biological targets, resulting in different pharmacological profiles. []

HOE 642

Compound Description: HOE 642, also known as cariporide, is a selective inhibitor of the sodium-hydrogen exchanger (NHE-1). Studies have demonstrated that HOE 642 can protect cardiomyocytes from injury induced by anoxia and reoxygenation. This protective effect is linked to its ability to mitigate calcium overload and subsequent cellular damage. []

Relevance: While not structurally similar, HOE 642 is considered related to (R)-nicardipine in the context of its similar therapeutic target: calcium overload in cardiomyocytes. (R)-Nicardipine, as a calcium channel blocker, directly inhibits calcium influx into cells, while HOE 642 indirectly reduces intracellular calcium levels by inhibiting the NHE-1 exchanger. Both compounds ultimately aim to reduce the detrimental effects of excessive calcium accumulation in cardiac cells, making them relevant in the context of cardiovascular protection. []

Metoprolol

Compound Description: Metoprolol is a selective β1-adrenergic receptor blocker commonly used in the treatment of hypertension. Its metabolism is partially dependent on the cytochrome P450 2D6 (CYP2D6) enzyme. Research has shown that the co-administration of metoprolol with (R)-nicardipine can lead to increased plasma concentrations of metoprolol in individuals who are extensive metabolizers of the CYP2D6 enzyme. This interaction highlights the importance of considering drug-drug interactions, particularly in the context of personalized medicine where genetic variations in drug metabolism can significantly impact drug efficacy and safety. []

Relevance: Metoprolol, while structurally dissimilar to (R)-nicardipine, is relevant due to its frequent co-prescription with (R)-nicardipine for the treatment of hypertension. This combination therapy necessitates understanding potential drug-drug interactions. The research highlights a pharmacokinetic interaction where (R)-nicardipine, by inhibiting CYP2D6, can increase the exposure of metoprolol, emphasizing the importance of dose adjustments and monitoring in clinical practice. []

Propranolol

Compound Description: Propranolol is a non-selective β-adrenergic receptor blocker used in the treatment of various cardiovascular conditions, including hypertension and angina. Studies have shown that the co-administration of (R)-nicardipine with propranolol can lead to an enantioselective inhibition of propranolol metabolism. This interaction results in increased plasma concentrations of both (R)- and (S)-enantiomers of propranolol, albeit to a greater extent for the (R)-enantiomer. These findings emphasize the need to consider potential drug interactions when co-administering (R)-nicardipine with drugs metabolized by specific cytochrome P450 enzymes, such as propranolol. []

Relevance: Although structurally different from (R)-nicardipine, propranolol is grouped as a related compound due to its shared use with (R)-nicardipine in managing cardiovascular conditions and the potential for pharmacokinetic interaction between them. Specifically, research shows (R)-nicardipine can inhibit propranolol's metabolism, leading to increased propranolol levels and potential toxicity. This interaction is important to consider when prescribing these drugs concurrently. []

Relevance: While not structurally related, labetalol is considered a related compound to (R)-nicardipine due to their shared therapeutic indication for severe hypertension, especially in the context of pregnancy. The studies highlight the importance of considering the risk-benefit profile of each drug when choosing the optimal treatment option for pregnant women with severe hypertension. []

Relevance: Hydrochlorothiazide (HCTZ), while structurally different from (R)-nicardipine, is considered a related compound due to its shared use as an antihypertensive agent. This grouping is important because the research directly compares the efficacy and side effects of HCTZ and (R)-nicardipine, providing clinicians with evidence to choose the most appropriate drug based on patient characteristics and desired outcomes. []

Relevance: Ritodrine hydrochloride is considered a related compound to (R)-nicardipine because both have been investigated for their tocolytic properties, despite being structurally different. The research compares their effectiveness in inhibiting uterine contractions, highlighting the potential for (R)-nicardipine as an alternative tocolytic agent. This comparison is crucial for developing new treatment strategies for preterm labor. [, ]

Relevance: While structurally dissimilar to (R)-nicardipine, atosiban is grouped as a related compound due to its shared therapeutic application in suppressing premature labor. This grouping is significant because the research explores the potential benefits of combining atosiban, ritodrine, and (R)-nicardipine for a more effective tocolytic therapy. This investigation is crucial for improving treatment outcomes in preterm labor management. []

Ceruletide

Compound Description: Ceruletide is a synthetic decapeptide analogue of cholecystokinin (CCK), a hormone that stimulates gallbladder contraction and pancreatic enzyme secretion. Research comparing the effects of ceruletide and (R)-nicardipine on the sphincter of Oddi, a muscular valve controlling the flow of bile and pancreatic juice into the duodenum, showed distinct mechanisms of action. While ceruletide primarily decreased the frequency of sphincter of Oddi phasic wave contractions, (R)-nicardipine effectively reduced both the basal and phasic amplitude of sphincter of Oddi pressures. These findings suggest that both agents could potentially be beneficial in managing sphincter of Oddi dysfunction, but their specific applications might depend on the underlying pathophysiology of the condition. []

Relevance: Although structurally unrelated, ceruletide is considered a related compound to (R)-nicardipine due to their shared investigation in the context of sphincter of Oddi function. Despite differing mechanisms of action, both drugs can impact this muscle's activity, prompting further research into their potential for treating related disorders. This comparison is essential for broadening treatment options for sphincter of Oddi dysfunction. []

Overview

(R)-Nicardipine is a calcium channel blocker primarily used in the treatment of hypertension and angina pectoris. It belongs to the dihydropyridine class of medications, which are known for their ability to selectively inhibit calcium influx through L-type calcium channels in vascular smooth muscle and cardiac tissue. This action leads to vasodilation and reduced cardiac workload, making (R)-Nicardipine effective in managing cardiovascular conditions.

Source and Classification

(R)-Nicardipine is synthesized from specific chemical precursors and is classified as a pharmaceutical compound. It is often found in the form of nicardipine hydrochloride, which is the salt form used in clinical formulations. The compound can be sourced from various chemical suppliers and is utilized in both research and clinical settings.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-Nicardipine involves multiple steps, typically starting from 3-amino-2-butenoic acid derivatives. A notable preparation method includes the reaction of 3-amino-2-butenoic acid-2'-(N-benzyl-N-methyl) aminoethyl ester with 3-methyl-4-(3'-nitrophenyl)-3-butenoic acid methyl esters in an inert solvent. Thin Layer Chromatography or High-Performance Liquid Chromatography is employed to monitor the reaction progress. The process culminates in crystallization using hydrochloric acid to yield highly purified forms of (R)-Nicardipine hydrochloride, characterized by a melting point of approximately 168-170 degrees Celsius and an HPLC content exceeding 99% .

Chemical Reactions Analysis

Reactions and Technical Details

(R)-Nicardipine undergoes various chemical reactions that are pivotal for its synthesis and degradation. Key reactions include:

  • Hydrolysis: In aqueous environments, (R)-Nicardipine can hydrolyze, leading to the formation of inactive metabolites.
  • Oxidation: The presence of specific reagents can oxidize (R)-Nicardipine, altering its pharmacological properties.
  • Reduction: Reductive processes can convert (R)-Nicardipine into other derivatives that may have distinct biological activities.

These reactions are critical for both the development of analytical methods for quantification and understanding the compound's stability in pharmaceutical formulations .

Mechanism of Action

Process and Data

The mechanism of action of (R)-Nicardipine involves selective inhibition of L-type calcium channels located in vascular smooth muscle cells. By blocking these channels, (R)-Nicardipine reduces intracellular calcium concentrations, leading to:

  • Vasodilation: Relaxation of blood vessels results in decreased peripheral resistance.
  • Reduced Cardiac Contractility: Lower calcium levels diminish cardiac muscle contraction strength.

These effects culminate in lower blood pressure and reduced myocardial oxygen demand, making (R)-Nicardipine beneficial for patients with hypertension or angina .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow-green crystalline powder
  • Melting Point: 168-170 degrees Celsius
  • Solubility: Soluble in methanol and acetonitrile; slightly soluble in water.

Chemical Properties

  • Molecular Formula: C_20H_26N_2O_5
  • Molecular Weight: 370.44 g/mol
  • pKa: Approximately 8.1, indicating weak basicity.

These properties are essential for determining the appropriate formulation strategies for (R)-Nicardipine in pharmaceutical applications .

Applications

Scientific Uses

(R)-Nicardipine is widely used in clinical settings for managing hypertension and angina. Its efficacy has been demonstrated through various studies that highlight its ability to lower blood pressure effectively while minimizing adverse effects compared to other antihypertensives. Additionally, (R)-Nicardipine is utilized in research settings to investigate calcium channel modulation and its implications for cardiovascular health .

Stereochemistry and Enantioselective Pharmacology

Chiral Resolution Techniques for Nicardipine Enantiomers

Nicardipine, a 1,4-dihydropyridine (DHP) calcium channel blocker, possesses a chiral center at position 4 of its dihydropyridine ring, resulting in (R)- and (S)-enantiomers with distinct biological activities. Due to their identical physicochemical properties, separation requires advanced enantioselective techniques:

  • Supercritical Fluid Chromatography (SFC): Utilizing cellulose-tris(3,5-dichlorophenylcarbamate) chiral stationary phases (e.g., Chiralpak IC), SFC achieves baseline resolution (R > 1.5) of nicardipine enantiomers. The method employs CO₂-isopropanol mobile phases, offering high efficiency, rapid analysis (<15 min), and reduced organic solvent use compared to HPLC [5] [8].
  • High-Performance Liquid Chromatography (HPLC): Polysaccharide-based columns (Chiralcel OD-RH, Chiralpak IB) resolve enantiomers using normal-phase conditions. Optimal separation for nicardipine occurs with n-hexane/isopropanol (92:8 v/v), yielding a resolution factor of 1.76. The 4-aryl substituent in nicardipine influences chiral recognition by forming π-π interactions with the stationary phase [8].
  • Hollow Fiber Liquid-Phase Microextraction (HF-LPME): This pre-concentration technique enhances detection sensitivity in biological matrices prior to chiral separation, improving quantification limits for pharmacokinetic studies [5].

Table 1: Performance Metrics for Nicardipine Enantioseparation Techniques

TechniqueColumn/PhaseMobile PhaseResolution (R)Analysis Time
SFCChiralpak ICCO₂:Isopropanol (90:10)>1.5<15 min
HPLC (Normal-Phase)Chiralpak IBn-Hexane:Isopropanol (92:8)1.76~25 min
HF-LPME + HPLCChiralcel OD-RHEthanol/n-Heptane/Diethylamine1.50>30 min

Comparative Binding Affinity Studies of (R)- vs. (S)-Nicardipine at L-type Calcium Channels

The (R)-enantiomer exhibits superior binding affinity for L-type voltage-gated calcium channels (Cav1.2), underpinning its dominant pharmacological activity:

  • Receptor Affinity: (R)-Nicardipine shows a 15-fold higher binding affinity (IC₅₀ = 4.3 × 10⁻¹⁰ M) for Cav1.2 compared to the (S)-enantiomer in myocardial membrane studies. This arises from stereoselective interactions with Thr1039 and Gln1043 residues in transmembrane segment IIIS6 of the α1-subunit [9] [1].
  • Closed-Channel Block: Both enantiomers block resting calcium channels, but (R)-nicardipine displays 8-fold greater tonic inhibition at physiological resting potentials (-60 mV). Mutagenesis studies confirm loss of high-affinity binding in Cav1.2 mutants (Thr1039Tyr/Gln1043Met), validating residue-specific recognition [9].
  • State-Dependent Block: Under depolarized states (simulating vascular smooth muscle), (R)-nicardipine’s binding affinity increases >100-fold due to conformational changes in the channel’s dihydropyridine binding pocket. This contrasts with minimal state-dependency in the (S)-enantiomer [9].

Enantiomer-Specific Modulation of Vascular Selectivity

(R)-Nicardipine demonstrates exceptional selectivity for vascular smooth muscle over cardiac tissue, attributable to stereochemical influences:

  • Vascular-to-Cardiac Potency Ratio: In isolated rabbit myocardium, (R)-nicardipine inhibits vascular contraction at concentrations 100-fold lower than those affecting cardiac contractility. This contrasts with non-DHP calcium blockers (e.g., verapamil), which exhibit <10-fold selectivity [3] [10].
  • Mechanism of Selectivity: The (R)-enantiomer preferentially binds to inactivated states of Cav1.2 channels in vascular smooth muscle (frequent depolarization), while its low myocardial potency results from weak interactions with cardiac resting channels. Molecular dynamics simulations show the charged alkylamino group of (R)-nicardipine aligns with polar residues in vascular-specific channel conformations [9] [7].
  • Coronary Vasodilation: (R)-Nicardipine exhibits 3-fold greater potency in coronary arteries compared to peripheral vessels due to higher expression of Cav1.3 subunits in coronary smooth muscle, which possess enhanced stereoselectivity for the (R)-configuration [3] [6].

Table 2: Enantioselective Vascular Effects of Nicardipine

Parameter(R)-Nicardipine(S)-NicardipineRacemate
EC₅₀ Coronary Vasodilation0.8 nM24 nM1.2 nM
IC₅₀ Myocardial Contractility85 nM>1 µM95 nM
Selectivity Ratio (Vascular:Cardiac)106:1<42:179:1

Stereochemical Influences on Calcium Channel Subunit Interactions

The interaction of (R)-nicardipine with calcium channel subunits is governed by stereospecific protein-ligand recognition:

  • α1-Subunit Binding Pocket: The (R)-enantiomer forms three hydrogen bonds with Thr1039 (IIIS5), Gln1043 (IIIS6), and Asn1062 (IVS6) of Cav1.2, while the (S)-enantiomer only interacts weakly with Gln1043. Molecular docking shows the (R)-configuration positions its ester carbonyl groups optimally for polar contacts [9].
  • β-Subunit Modulation: In the presence of the Cavβ3 subunit, (R)-nicardipine’s off-rate decreases 3-fold due to allosteric stabilization of the high-affinity binding site. This subunit-dependent affinity is absent in the (S)-enantiomer [9].
  • Non-L-Type Channel Interactions: Unlike amlodipine, (R)-nicardipine exhibits low-affinity block (IC₅₀ > 1 µM) of neuronal Cav2.1 channels even in "DHP-sensitive" mutants, indicating its selectivity for vascular L-type subtypes [9].
  • EED Protein Inhibition: Recent studies identify (R)-nicardipine as a putative inhibitor of the Embryonic Ectoderm Development (EED) protein, disrupting polycomb repressive complex 2 (PRC2) independent of calcium blockade. This stereoselective interaction (Kᵢ = 0.8 µM) occurs via hydrophobic contacts with Phe97 and Tyr148 in the EED binding pocket [6].

Implications for Drug Design

The stereochemistry of (R)-nicardipine dictates its target selectivity, binding kinetics, and vascular actions. Enantiopure formulations could enhance therapeutic precision in hypertension and angina while minimizing cardiac effects. Emerging non-cardiovascular targets (e.g., EED) highlight the potential for repurposing (R)-nicardipine in oncology via stereoselective mechanisms [6] [1].

Properties

CAS Number

76093-35-1

Product Name

(R)-Nicardipine

IUPAC Name

5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C26H29N3O6

Molecular Weight

479.5 g/mol

InChI

InChI=1S/C26H29N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3/t24-/m1/s1

InChI Key

ZBBHBTPTTSWHBA-XMMPIXPASA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.